molecular formula C21H27N3S B12413885 Antitubercular agent-16

Antitubercular agent-16

Cat. No.: B12413885
M. Wt: 353.5 g/mol
InChI Key: HBMBTLBDFPBSDK-UHFFFAOYSA-N
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Description

Antitubercular agent-16 is a compound used in the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of antitubercular agents designed to combat drug-resistant strains of tuberculosis. The development of such compounds is crucial due to the increasing prevalence of multidrug-resistant tuberculosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antitubercular agent-16 typically involves a multi-step process. One common method includes the reaction of substituted heteroaryl aldehydes with 2-acetyl pyrrole or thiazole and substituted hydrazine hydrates in the presence of a base such as sodium hydroxide in ethanol at room temperature . This method is advantageous due to its one-pot reaction, shorter reaction time, and straightforward workup procedure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Antitubercular agent-16 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antitubercular agent-16 has a wide range of scientific research applications:

Mechanism of Action

Antitubercular agent-16 exerts its effects by inhibiting the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. The compound targets specific enzymes involved in mycolic acid synthesis, such as InhA, which is essential for the survival of the bacteria .

Comparison with Similar Compounds

Similar Compounds

    Isoniazid: A first-line antitubercular drug that also inhibits mycolic acid synthesis.

    Rifampicin: Another first-line drug that inhibits RNA synthesis in Mycobacterium tuberculosis.

    Ethambutol: Inhibits the synthesis of arabinogalactan, a component of the mycobacterial cell wall.

Uniqueness

Antitubercular agent-16 is unique due to its specific targeting of mycolic acid synthesis and its effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis. Unlike some other antitubercular agents, it has shown promising results in overcoming resistance mechanisms and maintaining efficacy in various clinical settings .

Properties

Molecular Formula

C21H27N3S

Molecular Weight

353.5 g/mol

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)-2,5-dimethylpyrrol-3-yl]methyl]-1-cyclohexylmethanamine

InChI

InChI=1S/C21H27N3S/c1-15-12-18(14-22-13-17-8-4-3-5-9-17)16(2)24(15)21-23-19-10-6-7-11-20(19)25-21/h6-7,10-12,17,22H,3-5,8-9,13-14H2,1-2H3

InChI Key

HBMBTLBDFPBSDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=NC3=CC=CC=C3S2)C)CNCC4CCCCC4

Origin of Product

United States

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